![molecular formula C10H16O4 B2364836 (1S,2R)-2-甲基-1-[(2-甲基丙-2-基)氧羰基]环丙烷-1-羧酸 CAS No. 2059917-95-0](/img/structure/B2364836.png)
(1S,2R)-2-甲基-1-[(2-甲基丙-2-基)氧羰基]环丙烷-1-羧酸
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Synthesis Analysis
Synthesis analysis involves understanding the chemical reactions used to synthesize the compound. This often involves multiple steps, each with its own reactants, reagents, and conditions .Molecular Structure Analysis
Molecular structure analysis often involves techniques such as X-ray crystallography, NMR spectroscopy, or mass spectrometry. These techniques can provide information about the compound’s 3D structure, including bond lengths, bond angles, and conformation .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. This can include reactions where the compound is a reactant, a product, or a catalyst .Physical And Chemical Properties Analysis
Physical and chemical properties include things like melting point, boiling point, solubility, density, and specific rotation. Chemical properties might include reactivity, acidity or basicity, and stability .科学研究应用
生物活性化合物中的构象限制
诸如 (1S,2R)-2-甲基-1-[(2-甲基丙-2-基)氧羰基]环丙烷-1-羧酸中的环丙烷环被有效地用于限制生物活性化合物的构象。这有助于提高它们的活性并研究生物活性构象 (Kazuta、Matsuda 和 Shuto,2002)。
新型衍生物的合成
像目标化合物中的环丙烷环这样的环丙烷环用于合成新的嘌呤和嘧啶衍生物,这些衍生物显示出与生物活性相关的有趣的构象特征 (Cetina、Džolić、Mrvoš-sermek、Hergold-Brundić、Nagl 和 Mintas,2004)。
质谱表征
这些环丙烷衍生物在使用多级质谱的大气压电离条件下进行研究,有助于表征它们的立体异构形式 (Cristoni、Cativiela、Jiménez 和 Traldi,2000)。
生物化学中的抑制效应
已经证明具有环丙烷结构的化合物可以抑制碳酸酐酶和乙酰胆碱酯酶等酶,这些酶与阿尔茨海默病等疾病的治疗有关 (Boztaş、Taslimi、Yavari、Gulcin、Şahin 和 Menzek,2019)。
光化学分子内环丙烷化
该化合物的衍生物还可以通过光化学分子内环丙烷化反应获得,从而产生各种结构有趣的分子 (Maas、Daucher、Maier 和 Gettwert,2004)。
晶体和分子结构分析
相关环丙烷衍生物的晶体结构提供了对它们的分子构象的见解,这对于理解它们的反应性和与其他分子的相互作用至关重要 (Cetina、Hergold-Brundić、Raos 和 Žuža-Mak,2003)。
作用机制
安全和危害
未来方向
属性
IUPAC Name |
(1S,2R)-2-methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O4/c1-6-5-10(6,7(11)12)8(13)14-9(2,3)4/h6H,5H2,1-4H3,(H,11,12)/t6-,10+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOTBJYSXNXESMQ-LDWIPMOCSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1(C(=O)O)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@]1(C(=O)O)C(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S,2R)-2-Methyl-1-[(2-methylpropan-2-yl)oxycarbonyl]cyclopropane-1-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


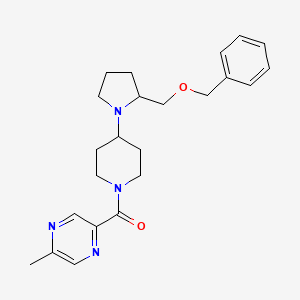
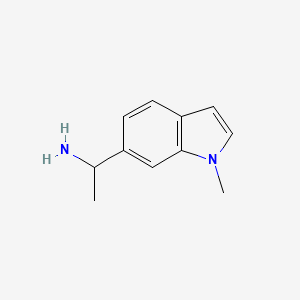
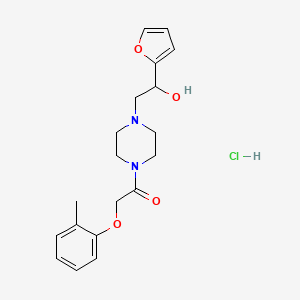
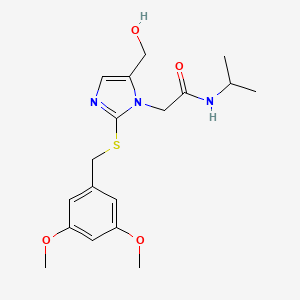
![N-{4-[2-(1H-1,2,4-triazol-1-yl)ethoxy]phenyl}-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2364763.png)


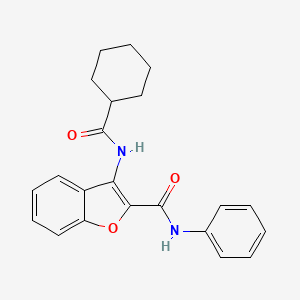
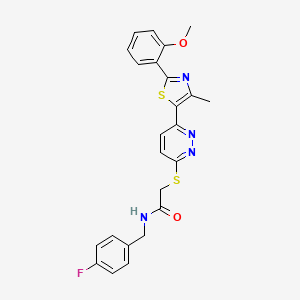
![2-Ethyl-5-((4-fluorophenyl)(4-(4-methoxyphenyl)piperazin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2364771.png)
![2-(1H-benzo[d]imidazol-1-yl)-1-(4-(5-(furan-2-yl)-1,3,4-thiadiazol-2-yl)piperidin-1-yl)ethanone](/img/structure/B2364773.png)
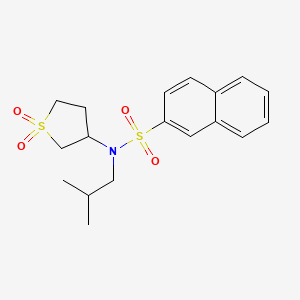
![5-chloro-N-(1,4-dimethyl-6-oxo-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-b]pyridin-3-yl)-2-methoxybenzamide](/img/structure/B2364776.png)